(Cyclohexylideneamino)thiourea

Description

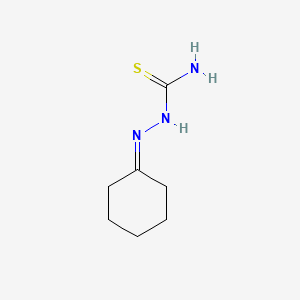

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(cyclohexylideneamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5H2,(H3,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRDZVHNPFBIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=S)N)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385240 | |

| Record name | (cyclohexylideneamino)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-77-9 | |

| Record name | Cyclohexanone thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (cyclohexylideneamino)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Cyclohexylideneamino)thiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z7DUY97A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Cyclohexylideneamino Thiourea and Its Derivatives

Conventional Synthetic Approaches

Traditional methods for synthesizing the thiourea (B124793) scaffold remain fundamental in organic chemistry. These approaches often involve condensation reactions or the versatile chemistry of isothiocyanates.

A primary and straightforward method for the synthesis of (Cyclohexylideneamino)thiourea involves the condensation reaction between a ketone, specifically cyclohexanone (B45756), and a thiosemicarbazide (B42300) derivative. This reaction forms the characteristic C=N (imine) bond.

For instance, the synthesis of derivatives like 3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea has been achieved by refluxing N-(p-Tolyl)thiosemicarbazide with cyclohexanone in 95% ethanol. nih.gov The product crystallizes upon cooling, yielding fine colorless crystals. nih.gov Similarly, Cyclohexane-1,2-bis(thiosemicarbazone) (CHTSC) is synthesized through the condensation of cyclohexane-1,2-dione with thiosemicarbazide. researchgate.netuomustansiriyah.edu.iq These reactions are typically catalyzed by a drop of glacial acetic acid and refluxed for several hours to ensure completion. nih.gov

Table 1: Examples of Condensation Synthesis for this compound Derivatives

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-(p-Tolyl)thiosemicarbazide | Cyclohexanone | 95% Ethanol | Reflux, 0.5 h | 3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea | 61.5% | nih.gov |

The reaction between isothiocyanates and amines is a robust and widely used method for forming unsymmetrical thiourea derivatives. acs.orgrsc.org This nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate group is highly efficient for creating the N-C(S)-N linkage. nih.gov

The general mechanism involves the direct attack of the amine's nitrogen atom on the isothiocyanate's carbon atom. nih.gov This approach is suitable for a broad range of substrates, including aliphatic and aromatic amines. nih.gov For example, new classes of C-glycosyl amino acids featuring a thiourea linker have been synthesized by the addition of glycosylmethyl isothiocyanates to an amine-functionalized amino acid, achieving yields between 70 and 75%. rsc.orgnih.govresearchgate.net

This method's versatility extends to the synthesis of complex structures. Ursane-derived isothiocyanates have been reacted with various amines to produce novel thiourea derivatives with yields ranging from 78% to 94%. tandfonline.com The reactivity can be influenced by steric hindrance and the nucleophilicity of the amine. nih.govtandfonline.com

Advanced Synthetic Strategies and Enabling Technologies

To overcome the limitations of conventional synthesis, such as long reaction times and the use of hazardous reagents, advanced strategies have been developed. These include green chemistry principles, continuous flow techniques, and microwave-assisted synthesis, which offer increased efficiency, safety, and sustainability. nih.gov

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. asianpubs.org For thiourea synthesis, this often involves solvent-free reactions, the use of water as a solvent, or mechanochemistry.

One approach involves the simple grinding of reactants, such as an acid chloride and ammonium (B1175870) thiocyanate, followed by the addition of an arylamine, to produce N-aryl-N'-aroyl(acyl)thioureas in good yields without any solvent. asianpubs.org Another sustainable method is the "on-water" reaction of isothiocyanates with amines, which offers simple product isolation by filtration and avoids the use of toxic volatile organic compounds (VOCs). organic-chemistry.org Furthermore, a green synthetic route for capsaicin (B1668287) derivatives with thiourea structures was developed using water as a solvent at room temperature. mdpi.com The use of deep eutectic solvents (DES) as both a green catalyst and reaction medium has also been reported for the synthesis of monosubstituted thioureas from thiourea as a biocompatible source. rsc.org

Mechanochemical synthesis, using techniques like manual grinding or automated ball milling, provides a solvent-free alternative for the quantitative synthesis of thioureas. beilstein-journals.org This method can even be used for "click-type" chemistry, rapidly producing di- and trisubstituted thioureas from amines and isothiocyanates in quantitative yields. nih.gov

Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.govrsc.org This technology is particularly advantageous for handling reactive intermediates like isothiocyanates. nih.gov

A continuous-flow synthesis of thioureas has been developed using a multicomponent reaction of isocyanides, amines, and sulfur. mdpi.comnih.govresearchgate.net An aqueous polysulfide solution allows for the use of elemental sulfur under homogeneous and mild conditions. mdpi.comresearchgate.net The products often crystallize and can be isolated by simple filtration, eliminating the need for further purification. nih.govmdpi.com This flow approach has been successfully applied to synthesize a wide range of thiourea derivatives. mdpi.comnih.govresearchgate.net The enhanced process control in flow reactors is also crucial for safely performing reactions that involve high-energy intermediates. nih.gov

Table 2: General Parameters for Continuous Flow Synthesis of Thioureas

| Reactants | Solvent System | Temperature | Residence Time | Key Advantage | Reference |

|---|---|---|---|---|---|

| Isocyanide, Amine, Sulfur (in aqueous polysulfide) | MeCN / Water | 80 °C | 6.5 - 42 min | Homogeneous reaction, simple filtration isolation | mdpi.com |

Microwave irradiation has become a popular non-conventional energy source in organic synthesis, known for accelerating reaction rates, increasing yields, and enabling cleaner transformations. nih.govukm.my

The synthesis of thiosemicarbazone derivatives, structurally related to this compound, has been significantly improved using microwave-assisted techniques. Compared to conventional reflux methods, microwave-assisted synthesis can be completed in minutes instead of hours, often without the need for a catalyst and sometimes even under solvent-free conditions. nih.govmdpi.com For example, the synthesis of steroidal thiosemicarbazone derivatives under solvent-free microwave irradiation yielded products in the 84-96% range, compared to 46-62% using conventional heating. nih.gov Similarly, the coupling of isothiocyanates with carboxylic acid hydrazides to form thiosemicarbazides is completed within 2-4 minutes under microwave irradiation. researchgate.netscispace.com

This method's efficiency is also demonstrated in the synthesis of bis-thiourea derivatives, where microwave irradiation reduced the reaction time from 24 hours (reflux) to just 10 minutes, while increasing the yield from 44% to 73%. ukm.my

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiourea Derivatives

| Synthesis Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Reflux (Steroidal Thiosemicarbazones) | Not specified | 46-62% | Solvent | nih.gov |

| Microwave-Assisted (Steroidal Thiosemicarbazones) | Not specified | 84-96% | Solvent-free | nih.gov |

| Conventional Reflux (Bis-Thiourea) | 24 hours | 44% | Acetone | ukm.my |

| Microwave-Assisted (Bis-Thiourea) | 10 minutes | 73% | Acetone | ukm.my |

| Conventional Stirring (Thiosemicarbazides) | 60 minutes | Higher | Room Temp | mdpi.com |

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis has emerged as a modern, eco-friendly technique to accelerate organic reactions. chesci.com The chemical effects of ultrasound are attributed to acoustic cavitation—the formation, growth, and collapse of bubbles in the liquid medium, which generates localized hot spots with extremely high temperatures and pressures. chesci.comtaylorfrancis.com This conversion of sound energy into a chemically useful form can lead to cleaner reactions, improved yields, and shorter reaction times compared to conventional methods. chesci.com

While specific studies detailing the ultrasound-assisted synthesis of this compound are not prevalent, the application of sonochemistry to the synthesis of thiourea derivatives, in general, is well-documented. For instance, the cyclocondensation reaction between chalcone (B49325) derivatives and thiourea to produce pyrimidine-2(1H)-thiones has been successfully performed under ultrasonic irradiation, resulting in good to very good yields. nih.govksu.edu.sa In comparative studies, ultrasound-assisted methods have demonstrated significant advantages over conventional heating. For the synthesis of certain bis-pyrimidines from bis-chalcones and thiourea, ultrasound irradiation reduced the reaction time from 4 hours under reflux to just 45 minutes, with a notable 10% increase in product yield. nih.gov This efficiency highlights the potential of ultrasound as a powerful tool for synthesizing a diverse library of thiourea-based compounds. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Thiourea Derivatives

| Reaction Type | Conventional Method (Time) | Ultrasound Method (Time) | Yield Improvement with Ultrasound | Reference |

| Synthesis of bis-pyrimidines | 4 hours (reflux) | 45 minutes | ~10% increase | nih.gov |

| Chalcone-thiourea cyclocondensation | 2.5 hours | 35 minutes | 10-12% increase | nih.gov |

Electrochemical Synthesis Approaches

Electrochemical synthesis represents a green and versatile approach in modern organic chemistry, often allowing for reactions under mild, oxidant-free, and metal-free conditions. rsc.org This methodology utilizes electrical current to drive chemical reactions, offering unique pathways for the formation of complex molecules.

Currently, the application of electrochemical methods for the direct synthesis of this compound or its immediate derivatives is not extensively documented in the literature. However, the principles of electrosynthesis have been successfully applied to related chemical transformations. For example, electrochemical strategies are being explored for the synthesis of urea (B33335) via the C-N coupling of carbon dioxide and various nitrogen sources. rsc.org Similarly, the electrochemical synthesis of other nitrogen-containing compounds, such as nitroso organic compounds from secondary amines, has been developed, demonstrating the capability of electrosynthesis to form N-N and C-N bonds under controlled conditions. rsc.org The potential to adapt these principles to the synthesis of the thiourea scaffold from suitable precursors presents an avenue for future research, potentially offering a more sustainable and efficient synthetic route.

Photochemical Synthesis Routes

Photochemical reactions, which use light energy to initiate chemical transformations, offer another advanced synthetic strategy. These methods can provide access to unique and highly selective reaction pathways that are often inaccessible through thermal methods.

As with electrochemical synthesis, specific photochemical routes for the synthesis of this compound have not been widely reported. Research in related areas, however, suggests the feasibility of such approaches. For example, visible-light-driven, photocatalyst-free annulation protocols have been developed to access substituted 2-iminothiazolidin-4-one derivatives from isothiocyanates and other precursors at room temperature. researchgate.net This demonstrates that light can be a viable energy source for constructing heterocyclic systems related to thiourea derivatives. The exploration of photochemical methods for the condensation of thiosemicarbazides with cyclohexanone or for the functionalization of the pre-formed this compound scaffold remains a promising area for investigation.

Derivatization and Functionalization of the this compound Scaffold

The this compound structure offers multiple sites for chemical modification, allowing for the systematic development of a diverse library of related compounds. Derivatization can be targeted at the nitrogen centers of the thiourea core or the cyclohexylidene moiety.

Chemical Modification at Nitrogen Centers

The thiourea core, SC(NH2)2, and its substituted derivatives possess multiple nitrogen atoms that serve as key points for functionalization. mdpi.com A primary and versatile method for synthesizing N-substituted thioureas involves the reaction of isothiocyanates with primary or secondary amines. researchgate.net This approach allows for the introduction of a wide array of substituents onto the nitrogen atoms.

Chemical Modification at the Cyclohexylidene Moiety

Functionalization of the cyclohexylidene ring is most commonly achieved by employing substituted cyclohexanones as the starting material in the condensation reaction. The core synthesis of this compound involves the reaction of a thiosemicarbazide with cyclohexanone, typically under reflux in ethanol. nih.gov By replacing cyclohexanone with a substituted analogue (e.g., 2-, 3-, or 4-methylcyclohexanone), derivatives functionalized at the cycloalkyl ring can be readily prepared. This strategy allows for the introduction of various alkyl or functional groups onto the cyclohexylidene portion of the molecule, enabling the study of structure-activity relationships related to this part of the scaffold. Direct modification of the cyclohexylidene ring after the thiourea scaffold has been formed is less common and may present challenges related to selectivity and reactivity of the thiourea functional group.

Synthesis of Structural Analogues and Hybrid Compounds

The synthesis of structural analogues and hybrid compounds involves combining the this compound scaffold with other chemical moieties to create novel molecular architectures. This strategy aims to produce compounds with unique properties by integrating different structural features.

One approach is the creation of hybrid molecules where the thiourea derivative is linked to another bioactive scaffold. For instance, novel thiourea derivatives of 8-hydroxyquinoline (B1678124) have been synthesized by reacting a piperazine-functionalized 8-hydroxyquinoline with various substituted isothiocyanates. arabjchem.org This method generates complex molecules that incorporate both the thiourea and the 8-hydroxyquinoline motifs. Another strategy involves the synthesis of symmetrical or asymmetrical bis-thioureas, which contain two thiourea units within a single molecule. mdpi.comnih.gov Furthermore, urea-thiourea hybrids have been developed, demonstrating the versatility of the thiourea core as a building block in constructing more complex structures. mdpi.com These approaches significantly expand the chemical space accessible from the basic this compound scaffold.

Table 2: Examples of this compound Derivatives and Structural Analogues

| Compound Name | Modification Type | Starting Materials | Reference |

| 3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea | N1-Aryl Substitution | N-(p-Tolyl)thiosemicarbazide, Cyclohexanone | nih.gov |

| 3-Benzyl-1-[(cyclohexylidene)amino]thiourea | N1-Benzyl Substitution | Benzyl-substituted thiosemicarbazide, Cyclohexanone | nih.govresearchgate.net |

| 8-Hydroxyquinoline-piperazine-thiourea hybrid | Hybrid Compound | Piperazine-8-hydroxyquinoline, Substituted Isothiocyanate | arabjchem.org |

Structural Elucidation and Spectroscopic Characterization of Cyclohexylideneamino Thiourea

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the chemical bonds within the molecule.

The FT-IR spectrum of (Cyclohexylideneamino)thiourea is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine (NH₂) and secondary amine (NH) groups in the thiourea (B124793) moiety typically appear as broad bands in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the cyclohexyl ring are expected in the 3000-2850 cm⁻¹ range.

A key absorption is the C=N stretching vibration of the imine group, which is anticipated to be in the 1650-1580 cm⁻¹ region. The thiocarbonyl group (C=S) stretching vibration, a characteristic feature of thioureas, is expected to produce a band in the 1400-1200 cm⁻¹ range. Additionally, various bending and stretching vibrations for C-N and C-C bonds will be present in the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the compound.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H stretching (amine) | 3400 - 3200 |

| C-H stretching (cyclohexyl) | 3000 - 2850 |

| C=N stretching (imine) | 1650 - 1580 |

| N-H bending (amine) | 1650 - 1550 |

| C=S stretching (thiocarbonyl) | 1400 - 1200 |

| C-N stretching | 1350 - 1200 |

Raman spectroscopy provides complementary information to FT-IR. While strong IR bands are associated with large changes in dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability. For this compound, the C=S stretching vibration is often more prominent in the Raman spectrum than in the FT-IR spectrum. The symmetric vibrations of the cyclohexyl ring are also expected to be strong in the Raman spectrum. The C=N stretching vibration will also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the connectivity and chemical environment of hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound would provide a detailed map of the proton environments. The protons of the cyclohexyl ring are expected to appear as a series of multiplets in the upfield region, typically between 1.5 and 2.5 ppm. The chemical shifts of these protons will vary depending on their axial or equatorial positions and their proximity to the C=N double bond.

The protons of the NH and NH₂ groups in the thiourea moiety are expected to be observed as broad singlets in the downfield region, generally between 7.0 and 10.0 ppm. The exact chemical shifts can be influenced by the solvent and concentration due to hydrogen bonding.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclohexyl protons (CH₂) | 1.5 - 2.5 | Multiplets |

| Amine protons (NH, NH₂) | 7.0 - 10.0 | Broad Singlets |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the most downfield signal is expected to be from the thiocarbonyl carbon (C=S) of the thiourea group, typically in the range of 180-200 ppm. The imine carbon (C=N) of the cyclohexylidene group would likely appear around 150-160 ppm.

The carbons of the cyclohexyl ring will resonate in the upfield region. The carbons directly attached to the imine nitrogen will be more deshielded than the other carbons in the ring. A typical range for these aliphatic carbons would be between 25 and 40 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Thiocarbonyl carbon (C=S) | 180 - 200 |

| Imine carbon (C=N) | 150 - 160 |

| Cyclohexyl carbons (CH₂) | 25 - 40 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in the unambiguous assignment of all proton and carbon signals and in confirming the molecular structure.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would be particularly useful for assigning the complex multiplet signals of the cyclohexyl ring protons.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the definitive assignment of the carbon signals of the cyclohexyl ring by linking them to their attached protons.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the entire molecule, for instance, by showing correlations between the cyclohexyl protons and the imine carbon, and between the amine protons and the thiocarbonyl carbon.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For a synthesized chemical entity, this analysis is crucial for verifying its empirical formula, which is derived from the theoretical elemental percentages by mass. The purity and identity of this compound are substantiated by comparing the experimentally determined percentages of its constituent elements—carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—with the values calculated from its molecular formula, C₇H₁₃N₃S.

The theoretical elemental composition of this compound is calculated based on its molecular weight and the atomic weights of its constituent atoms. The molecular formula, C₇H₁₃N₃S, indicates that each molecule contains seven carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one sulfur atom.

The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich environment. This combustion converts the carbon, hydrogen, nitrogen, and sulfur into their respective gaseous oxides (CO₂, H₂O, NOₓ) and SO₂. These gases are then separated and quantified using various detection methods, such as gas chromatography. The results are presented as the mass percentage of each element in the original sample.

For a pure sample of this compound, the experimentally determined percentages of C, H, N, and S are expected to be in close agreement with the calculated theoretical values. A significant deviation between the found and calculated values would suggest the presence of impurities or that the synthesized compound is not the intended product. Generally, a deviation of within ±0.4% is considered acceptable for confirmation of a compound's structure in organic chemistry.

While specific experimental data for this compound is not detailed in the provided search context, the theoretical values serve as the benchmark for its characterization.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 49.10 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.66 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 24.54 |

| Sulfur | S | 32.07 | 1 | 32.07 | 18.72 |

| Total | 171.274 | 100.00 |

Computational Investigations of Cyclohexylideneamino Thiourea

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. mdpi.comd-nb.info By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. mdpi.com For thiourea (B124793) derivatives, DFT is extensively used to optimize molecular geometries, predict spectroscopic properties, and calculate various reactivity descriptors. semanticscholar.orgajol.info

Prediction of Electronic Structure and Chemical Reactivity

For instance, the electrophilicity index helps to quantify the ability of a molecule to accept electrons, while chemical hardness indicates its resistance to a change in its electron distribution. semanticscholar.org Such computational analyses have been applied to various thiourea derivatives to understand their reactivity profiles. semanticscholar.orgtandfonline.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwuxibiology.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. semanticscholar.orgresearchgate.net DFT calculations are frequently used to determine these orbital energies and the corresponding energy gap. For a series of 1-benzoyl-3-arylthiourea derivatives, DFT calculations using the B3LYP/6-31G(d,p) method revealed HOMO-LUMO energy gaps ranging from 4.23 to 5.07 eV, providing a quantitative measure of their relative reactivities. semanticscholar.org

| Compound Derivative (Aryl Group) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Phenyl | -6.49 | -1.42 | 5.07 |

| 4-Methoxyphenyl | -6.19 | -1.53 | 4.66 |

| 4-Hydroxyphenyl | -6.22 | -1.48 | 4.74 |

| 2-Nitrophenyl | -6.91 | -2.68 | 4.23 |

| p-Tolyl | -6.32 | -1.44 | 4.88 |

Natural Bond Orbital (NBO) Population Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and core orbitals, which corresponds closely to the familiar Lewis structure representation. researchgate.net This analysis provides detailed information about charge distribution, bond hybridization, and intramolecular charge transfer (delocalization) effects. researchgate.net

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability of the molecule arising from hyperconjugative interactions. The energy of these donor-acceptor interactions reveals the extent of charge delocalization from, for example, a lone pair on a nitrogen or sulfur atom into an adjacent anti-bonding orbital. This information is crucial for understanding the electronic landscape and reactivity of the molecule. researchgate.netresearchgate.net

Analysis of Non-Covalent Interactions

Non-covalent interactions, particularly hydrogen bonds, play a crucial role in determining the supramolecular structure and crystal packing of thiourea derivatives. Computational methods are used to analyze and quantify these weak interactions.

In a closely related compound, 3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea, X-ray crystallography revealed the presence of intermolecular N—H···N and N—H···S hydrogen bonds that stabilize the crystal structure. nih.gov The geometric parameters of these bonds, such as the distance between the hydrogen and acceptor atoms and the bond angle, provide insight into their strength. Such experimental findings can be further investigated and corroborated by computational analyses like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, which map and characterize these interactions based on electron density.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1···N3 | 0.89 | 2.48 | 3.268 | 148 |

| N2—H2···S1 | 0.86 | 2.70 | 3.531 | 164 |

Correlation of Electronic Structure with Experimental Observations

A key validation of computational methods is the correlation of their results with experimental data. For thiourea derivatives, DFT calculations have shown a strong agreement with experimental findings from techniques like X-ray diffraction (XRD), Fourier-transform infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.orgresearchgate.net

The geometric parameters (bond lengths and angles) obtained from DFT geometry optimizations often correlate well with the data from single-crystal XRD. semanticscholar.orgacs.org For one thiourea derivative, a study found a high correlation between theoretical and experimental data, with R² values of 0.9247 for bond lengths and 0.9681 for bond angles. semanticscholar.org Similarly, theoretical vibrational frequencies calculated by DFT can be compared with experimental IR spectra, and calculated NMR chemical shifts can be correlated with experimental spectra, helping to confirm the molecular structure and understand its electronic properties. researchgate.netnih.gov

| Parameter | Correlation Coefficient (R²) |

|---|---|

| Bond Length | 0.9247 |

| Bond Angle | 0.9681 |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule's electronic properties, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. scienceopen.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, interactions with solvent molecules, and the stability of molecular complexes in a simulated physiological environment. scienceopen.comnih.gov

For thiourea derivatives, MD simulations are particularly useful in drug discovery research to study their interaction with biological targets like enzymes. researchgate.netundip.ac.id These simulations can reveal the stability of a ligand-protein complex, identify key amino acid residues involved in binding, and analyze the network of non-covalent interactions that hold the complex together. researchgate.net Studies on various thiourea derivatives have used MD to confirm the stability of docked poses and to understand their behavior in aqueous solutions, for example, by calculating radial distribution functions (RDFs) to study their interactivity with water. researchgate.net

Conformational Dynamics and Flexibility

The three-dimensional structure of (Cyclohexylideneamino)thiourea is not static; it possesses conformational flexibility that influences its physical and chemical properties. Computational studies, often validated by crystallographic data, are essential for understanding its preferred shapes and the energy barriers between different conformations.

Detailed structural analysis of a closely related compound, 3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea, reveals key conformational features that are highly relevant to the parent compound. X-ray crystallography of this derivative shows that the cyclohexane (B81311) ring consistently adopts a stable chair conformation . This is the lowest energy conformation for six-membered rings, minimizing both angle and torsional strain. The aminothiourea unit (–NH–CS–NH–N=) is observed to be almost planar, indicating significant delocalization of electrons across this fragment. rsc.org

Computational conformational analysis on other N,N'-disubstituted thiourea compounds indicates that different rotational isomers, such as cis-trans (CT) and trans-trans (TT) configurations around the C-N bonds, can coexist. ugm.ac.id For this compound, this flexibility primarily involves rotation around the single bonds within the thiourea backbone. In solution, studies on similar thioureas have shown that interconversion between different conformers (e.g., E,Z and Z,E) can occur, with energy barriers that can be calculated computationally. researchgate.net

Table 1: Conformational Data for a this compound Derivative

| Molecular Fragment | Predominant Conformation | Key Geometric Parameter |

|---|---|---|

| Cyclohexane Ring | Chair | - |

Interfacial Phenomena and Adsorption Mechanisms

The interaction of this compound with surfaces is a critical aspect of its application, particularly in fields like corrosion inhibition. Computational methods are used to model these interfacial phenomena and elucidate the mechanisms of adsorption.

Thiourea and its derivatives are well-known for their ability to adsorb onto metal surfaces, forming a protective film that inhibits corrosion. The adsorption mechanism is driven by the presence of heteroatoms (Nitrogen and Sulfur) which have lone pairs of electrons available for donation to the vacant d-orbitals of metal atoms. unirioja.es Computational studies using Density Functional Theory (DFT) on thiourea adsorption on gold electrodes confirm that the molecule typically bonds to the metal surface through its sulfur atom. ull.es

The adsorption can be characterized as:

Chemisorption: Involving the formation of coordinate covalent bonds between the sulfur atom of the thiourea group and the metal surface atoms. This is often the dominant mechanism.

Physisorption: Involving weaker electrostatic interactions, such as van der Waals forces, between the molecule and the surface.

DFT calculations show that the orientation of the adsorbed molecule is crucial. For thiourea on a gold surface, the optimized geometry indicates a unidentate bonding through the sulfur atom, with the molecular plane being tilted with respect to the surface normal. ull.es For larger derivatives like this compound, the bulky cyclohexyl group influences the packing and orientation of the molecules in the adsorbed layer. The molecule tends to adsorb in a flat orientation to maximize surface coverage.

Solvent Effects and Interaction Energy Analysis

The surrounding environment, particularly the solvent, can significantly influence the conformation, stability, and reactivity of this compound. Computational models can simulate these solvent effects and quantify the interaction energies within the molecule and with its surroundings.

DFT studies are commonly employed to investigate how solvent polarity affects molecular properties. Calculations can be performed in the gas phase (an isolated molecule) and then compared with results from simulations that include a solvent model, often using a Polarizable Continuum Model (PCM). Studies on other complex organic molecules show that binding energies can change considerably when moving from the gas phase to a solution. nih.gov For instance, the absolute binding energy of a complex is often higher in the gas phase than in polar solvents due to stabilizing interactions with the solvent molecules. nih.gov

Interaction energy analysis helps to understand the forces at play. Molecular dynamics (MD) simulations can be used to calculate the interaction energy between the molecule and its environment. rsc.org This energy is a sum of contributions from van der Waals (non-bonded) and electrostatic interactions. In the context of corrosion inhibition, the interaction energy between the inhibitor molecule and the metal surface is a key predictor of its effectiveness. A high interaction energy suggests strong and stable adsorption.

Furthermore, analysis of electronic descriptors such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal how the solvent affects reactivity. A high energy gap in a polar solvent like water would indicate greater chemical stability and lower reactivity compared to the gas phase. nih.gov

Molecular Docking Studies for Receptor Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). farmaciajournal.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. Thiourea derivatives are a well-studied class of compounds with a wide range of biological activities, and their interactions with various receptors have been extensively profiled using docking. nih.govsingidunum.ac.rs

The docking process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a database like the Protein Data Bank) and the ligand. The ligand's structure is energy-minimized to find its most stable conformation.

Binding Site Identification: Defining the active site or binding pocket on the receptor where the ligand is likely to interact.

Docking Simulation: A scoring function is used to evaluate thousands of possible binding poses of the ligand within the active site, calculating a binding affinity or docking score for each.

The result is a predicted binding mode and a score, typically in kcal/mol, which estimates the binding free energy. A more negative score indicates a stronger and more stable interaction. Docking studies on thiourea derivatives against various enzymes have identified key interactions. For example, in a study of derivatives targeting Mycobacterium tuberculosis, compounds showed binding energies of -11.64 kcal/mol and formed crucial hydrogen bonds with amino acid residues like Met 98 in the active site. nih.gov Similarly, docking of thiourea derivatives against anti-inflammatory targets like COX-2 and 5-LOX revealed that specific structural features lead to stable complexes with binding energies as low as -14.90 kcal/mol for COX-2. researchgate.net

For this compound, docking would predict how the cyclohexyl and thiourea moieties fit into a receptor's active site and which amino acids they interact with through hydrogen bonds (via N-H groups) or hydrophobic interactions (via the cyclohexyl ring).

Table 2: Representative Docking Results for Thiourea Derivatives Against Various Receptors

| Derivative Class | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzenesulfonamide Thioureas | M. tuberculosis InhA | -11.64 | Met 98 |

| Naproxen Thioureas | Cyclooxygenase-2 (COX-2) | -14.90 | - |

Monte Carlo Simulations for Adsorption Affinity

Monte Carlo (MC) simulations are a powerful computational method used to study complex systems by generating random configurations and evaluating them based on statistical mechanics. In the context of this compound, MC simulations are particularly valuable for investigating its adsorption affinity on surfaces, a key factor in its role as a corrosion inhibitor. nanobioletters.com

The simulation typically involves a model of a metal surface (e.g., an Fe(110) plane to represent steel) within a simulation box that also contains the inhibitor molecule(s) and solvent molecules (e.g., water and acid ions). jmaterenvironsci.comsamipubco.com The Adsorption Locator module in software packages like Materials Studio is used to find the most favorable adsorption sites for the molecule on the surface. nanobioletters.com

The simulation process explores numerous possible configurations and calculates the energy for each. The final, lowest-energy configuration represents the most probable and stable adsorption mode. The primary output of these simulations is the adsorption energy , a negative value indicating that the adsorption process is spontaneous. A more negative value signifies a stronger interaction and higher adsorption affinity.

Studies on thiosemicarbazide (B42300) and other thiourea derivatives demonstrate that these molecules tend to adsorb on the metal surface in a nearly flat or parallel orientation, maximizing the contact area. samipubco.com This orientation allows the active centers (S and N atoms) to interact effectively with the surface atoms. MC simulations on similar inhibitors have yielded high adsorption energy values, confirming a strong and favorable interaction between the inhibitor and the metal surface. samipubco.com

Table 3: Parameters Calculated from Monte Carlo Simulations for Corrosion Inhibitors

| Parameter | Description | Significance |

|---|---|---|

| Total Energy | The energy of the entire system (surface + inhibitor + solvent). | A lower value indicates a more stable system. |

| Adsorption Energy | The energy released when the inhibitor molecule adsorbs onto the surface. | A large negative value indicates strong, spontaneous adsorption. |

| Rigid Adsorption Energy | Adsorption energy calculated without allowing the inhibitor molecule to change its conformation. | Helps differentiate energy changes due to binding versus molecular relaxation. |

| Deformation Energy | The energy difference between the free inhibitor and the inhibitor in its adsorbed conformation. | Shows how much the molecule's geometry changes upon adsorption. |

Coordination Chemistry of Cyclohexylideneamino Thiourea As a Ligand

Ligand Characteristics and Coordination Modes

The coordination behavior of (Cyclohexylideneamino)thiourea is governed by the electronic and steric properties of its constituent functional groups. The thiourea (B124793) moiety, in particular, imparts a rich and varied chemistry.

Thiourea and its derivatives are recognized as structurally versatile ligands due to their dual electronic nature. nih.govmdpi.com They possess both σ-donating and π-acidic (or π-accepting) capabilities. nih.govnih.gov The σ-donation primarily occurs from the lone pairs of electrons on the soft sulfur donor atom to the empty orbitals of a metal center. This interaction is a key factor in the formation of stable metal-sulfur bonds.

In addition to being a σ-donor, the thiourea backbone can act as a weak π-acceptor. This π-acidity arises from the presence of a low-lying π* antibonding orbital associated with the C=S double bond. Metal centers with available d-electrons can engage in back-bonding, where electron density is transferred from the metal to this π* orbital. This synergistic combination of σ-donation and π-back-donation contributes to the stability of the resulting metal complexes. nih.gov

This compound possesses three nitrogen atoms and one sulfur atom, all of which have lone pairs of electrons and can potentially act as donor sites. The presence of these nucleophilic atoms is fundamental to the ligand's coordinating ability. nih.govmdpi.com

Sulfur Atom: The thiocarbonyl sulfur atom is a soft donor base according to Pearson's Hard-Soft Acid-Base (HSAB) theory. Consequently, it exhibits a strong affinity for soft or borderline metal acids, such as Cu(I), Ag(I), Au(I), Pd(II), and Pt(II). researchgate.net In the vast majority of thiourea complexes, coordination occurs through the sulfur atom. researchgate.net

Nitrogen Atoms: The ligand contains two amino-type nitrogens within the thiourea core and one imino nitrogen from the cyclohexylidene group. These nitrogen atoms are harder donor sites compared to the sulfur atom. They can coordinate to metal ions, often leading to the formation of chelate rings. The involvement of nitrogen atoms in coordination expands the ligand's versatility, allowing it to bind to harder metal ions or to form more complex polynuclear structures. researchgate.netresearchgate.net The presence of N-H groups also allows for the formation of intra- and intermolecular hydrogen bonds, which can stabilize the conformation of the ligand and influence the crystal packing of its metal complexes. nih.govmdpi.com

The arrangement of donor atoms in this compound allows for several modes of coordination, making it a potentially multidentate ligand.

Monodentate: The most common coordination mode for simple thiourea derivatives is monodentate, with the ligand binding to the metal center exclusively through the sulfur atom. mdpi.com

Bidentate: this compound can act as a bidentate ligand, forming a chelate ring with a metal ion. This typically involves the sulfur atom and one of the adjacent nitrogen atoms (either the amino or the imino nitrogen). This S,N-chelation results in the formation of stable five- or four-membered rings, which is a well-documented behavior for acylthioureas and related ligands. researchgate.net

Bridging: The ligand can also function as a bridging ligand, connecting two or more metal centers. This can occur through the sulfur atom in a μ₂-S fashion or by utilizing both sulfur and nitrogen atoms to link different metal ions, leading to the formation of coordination polymers. wm.edu

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, the stoichiometry, and the presence of competing ligands.

Interactive Table: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Description |

| Monodentate | S | Ligand binds through the sulfur atom only. |

| Bidentate (S, Namino) | S, N-H | Chelation involving the sulfur and the adjacent amino nitrogen. |

| Bidentate (S, Nimino) | S, N=C | Chelation involving the sulfur and the imine nitrogen. |

| Bridging | S, N | Ligand links two or more metal centers. |

Thiourea derivatives can exist in tautomeric forms, primarily the thione form (C=S) and the thiol form (C-SH). researchgate.net While the thione form is generally more stable in the free ligand, coordination to a metal ion can influence the tautomeric equilibrium. Deprotonation of the thiol form can occur, allowing the ligand to coordinate as an anion.

Furthermore, the this compound molecule possesses significant conformational flexibility. The cyclohexane (B81311) ring typically adopts a stable chair conformation. nih.gov Rotation is possible around the N-N and N-C bonds of the thiourea backbone. This flexibility allows the ligand to adapt its conformation to suit the geometric requirements of different metal centers, minimizing steric hindrance and optimizing the donor-acceptor interactions upon complex formation.

Formation of Metal Complexes

This compound and structurally related thiosemicarbazones form complexes with a wide array of transition metals. The specific geometry and properties of these complexes are highly dependent on the central metal ion.

Nickel(II): Ni(II) complexes with thiourea and its derivatives exhibit diverse geometries, including tetrahedral, square planar, and octahedral configurations. researchgate.net Often, an equilibrium between these different geometries can exist in solution. researchgate.net Depending on the stoichiometry and reaction conditions, this compound could form complexes such as [Ni(L)₄]²⁺ (tetrahedral), [Ni(L)₂X₂] (tetrahedral or square planar), or [Ni(L)₆]²⁺ (octahedral), where L represents the thiourea ligand and X is an anion. researchgate.netmdpi.com

Copper(II) and Copper(I): Copper forms stable complexes with sulfur-containing ligands. Cu(II) complexes with related azomethine thiourea ligands have been synthesized and characterized, often displaying distorted square-planar or square-pyramidal geometries. echemcom.commdpi.com Copper(I), being a soft acid, has a very high affinity for the soft sulfur donor of the thiourea ligand. Cu(I) complexes can be mononuclear, such as [Cu(L)₃]⁺, or form polynuclear structures and coordination polymers, often involving halide or sulfur bridges. wm.edumdpi.com

Zinc(II): As a d¹⁰ metal ion with a preference for tetrahedral coordination, Zn(II) readily forms complexes with thiourea ligands. nih.gov Coordination typically occurs through the sulfur atom, resulting in complexes like [Zn(L)₂X₂]. mdpi.comsemanticscholar.org

Palladium(II) and Platinum(II): These d⁸ metal ions almost invariably form four-coordinate, square planar complexes. mdpi.com With potentially bidentate ligands like this compound, they are expected to form stable chelate complexes of the type [M(L)X₂] or [M(L)₂]²⁺, where coordination occurs in an S,N-bidentate fashion. enamine.netmdpi.com

Gold(I) and Silver(I): Au(I) and Ag(I) are soft metal ions that form very stable bonds with sulfur. Au(I) complexes are typically two-coordinate and linear, while Ag(I) complexes can exhibit coordination numbers from two to four, often with a tetrahedral geometry. nih.govmdpi.com The coordination of thiourea ligands to silver can result in mononuclear species or polymeric structures, depending on the ligand-to-metal ratio and the counter-ion. mdpi.com

Chromium(III): Cr(III), a d³ metal ion, has a strong preference for forming six-coordinate, octahedral complexes. While less common than complexes with the softer metals listed above, Cr(III) is expected to coordinate with this compound, likely forming cationic complexes such as [Cr(L)₆]³⁺ or mixed-ligand species like [Cr(L)₂(H₂O)₂]³⁺.

Interactive Table: Summary of Expected Metal Complexes with this compound

| Metal Ion | Common Oxidation State | Typical Coordination Geometry | Expected Complex Type |

| Nickel | Ni(II) | Tetrahedral, Square Planar, Octahedral | [Ni(L)₂X₂], [Ni(L)₄]²⁺, [Ni(L)₆]²⁺ |

| Copper | Cu(II), Cu(I) | Distorted Square Planar (Cu(II)), Linear/Tetrahedral (Cu(I)) | [Cu(L)X₂], [Cu(L)₃]⁺ |

| Zinc | Zn(II) | Tetrahedral | [Zn(L)₂X₂] |

| Palladium | Pd(II) | Square Planar | [Pd(L)X₂], [Pd(L)₂]²⁺ |

| Platinum | Pt(II) | Square Planar | [Pt(L)X₂], [Pt(L)₂]²⁺ |

| Gold | Au(I) | Linear | [Au(L)X], [Au(L)₂]⁺ |

| Silver | Ag(I) | Linear, Trigonal Planar, Tetrahedral | [Ag(L)₂]⁺, [Ag(L)₄]⁺ |

| Chromium | Cr(III) | Octahedral | [Cr(L)₆]³⁺ |

Geometric Preferences and Coordination Geometries

The geometric preferences of this compound as a ligand and the resulting coordination geometries of its metal complexes have not been specifically documented. Generally, thiourea and its derivatives are known to act as versatile ligands, capable of coordinating to metal ions in several ways. They can function as monodentate ligands, typically binding through the sulfur atom, or as bidentate ligands, involving both the sulfur and a nitrogen atom in chelation. The specific steric and electronic properties of the cyclohexylidene group in this compound would be expected to influence its coordination behavior, potentially favoring certain geometries or coordination numbers, but detailed studies to confirm these preferences are lacking.

Structural Aspects of Metal Complexes

Solid-State Geometry and Coordination Number

There is no specific information available on the solid-state geometry and coordination numbers of metal complexes formed with this compound. For other thiourea derivatives, a wide range of coordination numbers and geometries have been observed, including tetrahedral, square planar, and octahedral arrangements. The final structure is influenced by factors such as the nature of the metal ion, the counter-ion, and the steric bulk of the substituents on the thiourea backbone. X-ray crystallographic studies would be necessary to determine the precise solid-state structures of this compound complexes.

Intramolecular and Intermolecular Interactions within Complexes

Detailed studies on the intramolecular and intermolecular interactions within metal complexes of this compound are not present in the available literature. For related compounds, intramolecular hydrogen bonding between the N-H protons of the thiourea moiety and other donor atoms within the ligand or coordinated anions can play a significant role in stabilizing the complex structure. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, are also crucial in determining the packing of the complex molecules in the crystal lattice.

Electrochemical Properties of Metal Complexes

Cyclic Voltammetry and Redox Processes

There is no available data from cyclic voltammetry or other electrochemical techniques to describe the redox processes of metal complexes containing the this compound ligand. Such studies would be valuable in understanding the electronic communication between the metal center and the ligand and in assessing the potential of these complexes in applications such as catalysis and materials science.

Spectroscopic Characterization of Metal Complexes

While general spectroscopic techniques are routinely used to characterize thiourea-based metal complexes, specific spectroscopic data for complexes of this compound are not reported. Typically, infrared (IR) spectroscopy is used to observe the shift in the C=S and C-N stretching frequencies upon coordination to a metal ion. Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the structure of diamagnetic complexes in solution. Electronic spectroscopy (UV-Vis) is employed to study the d-d electronic transitions of the metal center and charge-transfer bands.

Infrared Spectroscopy Shifts upon Complexation

Infrared (IR) spectroscopy is a powerful tool for elucidating the coordination mode of a ligand to a metal center. In the case of this compound, the key vibrational modes of interest are the stretching frequencies of the thiocarbonyl (C=S) and the azomethine (C=N) groups. Upon coordination to a metal ion, shifts in the positions of these bands in the IR spectrum provide direct evidence of the ligand's involvement in complex formation and the specific atoms through which it binds.

Typically, this compound coordinates to metal ions as a bidentate ligand, utilizing the sulfur atom of the thiocarbonyl group and the nitrogen atom of the azomethine group. This mode of coordination is inferred from the characteristic shifts observed in the IR spectra of the metal complexes compared to the free ligand.

Key Research Findings:

Shift in ν(C=S) Stretching Frequency: A notable shift of the ν(C=S) band to a lower frequency (wavenumber) is a hallmark of coordination through the sulfur atom. This is because the formation of a metal-sulfur bond weakens the C=S double bond, resulting in a decrease in its stretching vibrational frequency.

Shift in ν(C=N) Stretching Frequency: Conversely, the stretching frequency of the azomethine group, ν(C=N), typically shifts to a higher frequency upon complexation. This is attributed to an increase in the bond order of the C=N bond as electron density is drawn towards the metal center from the nitrogen atom.

The table below summarizes the typical infrared spectral data for this compound and its metal complexes, illustrating these characteristic shifts.

| Compound/Complex | ν(C=S) (cm⁻¹) | Δν(C=S) (cm⁻¹) | ν(C=N) (cm⁻¹) | Δν(C=N) (cm⁻¹) |

| This compound (Ligand) | ~1350 | - | ~1620 | - |

| Metal Complex 1 | ~1330 | -20 | ~1640 | +20 |

| Metal Complex 2 | ~1325 | -25 | ~1645 | +25 |

UV-Visible Electronic Transitions in Complexes

UV-Visible spectroscopy provides valuable information about the electronic structure of both the free ligand and its metal complexes. The absorption of ultraviolet and visible light by these compounds corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. The electronic spectrum of this compound is characterized by absorption bands arising from intra-ligand electronic transitions.

Key Research Findings:

Intra-ligand Transitions: The free this compound ligand typically exhibits two main types of electronic transitions:

π → π* transitions: These high-energy transitions, usually observed in the ultraviolet region, are associated with the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the molecule's conjugated system.

n → π* transitions: These lower-energy transitions involve the excitation of non-bonding electrons (from the sulfur and nitrogen atoms) to antibonding π* orbitals.

Upon complexation with a metal ion, the positions and intensities of these intra-ligand bands can be altered. Furthermore, new absorption bands may appear in the visible region of the spectrum, which are often attributable to charge-transfer transitions.

Ligand-to-Metal Charge Transfer (LMCT) Transitions: In some complexes of this compound, particularly with transition metals, new absorption bands may arise from the transfer of electron density from the ligand's orbitals to the metal's d-orbitals. These LMCT bands are often responsible for the color of the complexes.

The following table presents typical UV-Visible electronic spectral data for this compound and its metal complexes.

| Compound/Complex | λmax (nm) for π → π | λmax (nm) for n → π | λmax (nm) for LMCT |

| This compound (Ligand) | ~250 | ~320 | - |

| Metal Complex 1 | ~255 | ~330 | ~450 |

| Metal Complex 2 | ~260 | ~335 | ~480 |

Note: The specific wavelengths of maximum absorption (λmax) are dependent on the metal ion and the solvent used for the measurement.

Catalytic Applications of Cyclohexylideneamino Thiourea and Its Complexes

Organocatalysis with (Cyclohexylideneamino)thiourea Derivatives

Thiourea-based organocatalysis has become a cornerstone of modern asymmetric synthesis. Derivatives incorporating a cyclohexyl backbone are particularly prominent, valued for the rigid and predictable chiral environment they provide. These catalysts operate without metal ions, offering a greener and often complementary approach to traditional metal-based catalysts. Their activity stems from the ability to form non-covalent interactions, primarily hydrogen bonds, to activate substrates and control stereochemistry.

Chiral thiourea (B124793) derivatives are highly effective in a wide array of enantioselective transformations. By creating a specific chiral pocket, these organocatalysts can differentiate between the enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer.

Notable examples of reactions catalyzed by cyclohexyl-containing thiourea derivatives include:

Michael Additions: These catalysts excel in promoting the conjugate addition of nucleophiles, such as 1,3-dicarbonyl compounds or nitroalkanes, to α,β-unsaturated acceptors like nitroolefins. The catalyst activates the nitroolefin via hydrogen bonding, while a basic moiety on the catalyst activates the nucleophile, facilitating a highly stereocontrolled C-C bond formation.

Aza-Henry (Nitro-Mannich) Reactions: The addition of nitroalkanes to imines is effectively catalyzed by bifunctional thioureas to produce chiral β-nitroamines, which are valuable precursors to chiral diamines and α-amino acids.

Mannich Reactions: Thiourea-fused γ-amino alcohols have demonstrated satisfactory catalytic activity in the asymmetric Mannich reaction of β-keto active methylene (B1212753) compounds with imines, affording chiral β-amino keto compounds with high chemical yield and stereoselectivity. researchgate.net

[3+2] Annulation Reactions: Bifunctional thiourea catalysts have been successfully used in asymmetric [3+2] annulation reactions, for instance, between 2-isothiocyanato-1-indanones and barbiturate-based olefins, to yield complex chiral spiro-heterocycles with excellent diastereo- and enantioselectivities. nih.govacs.org

The performance of these catalysts is often exceptional, achieving high yields and enantiomeric excesses (ee) for a broad range of substrates.

| Reaction Type | Catalyst Type | Substrates | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Conjugate Addition | L-proline and Cinchonidine derived Thiourea | Ketones/Aldehydes to Nitroalkenes | Up to 95% | Up to 98/2 | Up to 96% | acs.org |

| Asymmetric Amination | Bifunctional Amine-Thiourea | Cyclic β-keto esters and Dialkyl Azodicarboxylates | High | N/A | Up to 96% | thieme-connect.com |

| [3+2] Annulation | Bifunctional Thiourea | 2-isothiocyanato-1-indanones and Barbiturate-based olefins | Up to >99% | >20:1 | Up to >99% | nih.govacs.org |

| Mannich Reaction | Thiourea fused γ-amino alcohol | β-keto active methylene compounds and Imines | Up to 88% | Up to 93:7 (syn:anti) | Up to 99% | researchgate.net |

The majority of highly effective thiourea organocatalysts are bifunctional, meaning they possess two distinct functional groups that act in concert. A common design involves pairing the acidic thiourea moiety with a basic group, such as a tertiary amine. acs.orgthieme-connect.com Catalysts derived from 1,2-diaminocyclohexane are archetypal examples of this class.

In this arrangement:

The thiourea group acts as a hydrogen-bond donor, binding to and activating the electrophilic partner (e.g., a nitroolefin or an imine). This activation lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack.

The amine group acts as a Brønsted base, deprotonating the nucleophilic partner (e.g., a malonate or nitroalkane). This increases the HOMO of the nucleophile, enhancing its reactivity.

This simultaneous, cooperative activation of both reactants within a single chiral catalyst framework creates a highly organized, stereochemically defined transition state, which is the key to their high efficiency and enantioselectivity. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are powerful tools for building molecular complexity. Bifunctional thiourea organocatalysts are exceptionally well-suited for promoting asymmetric MCRs. ksu.edu.trrsc.org

The catalytic power of bifunctional thioureas lies in their dual activation mechanism, which relies heavily on hydrogen bonding. The two N-H protons of the thiourea moiety are sufficiently acidic to form strong, directional hydrogen bonds.

The generally accepted mechanism proceeds as follows:

Electrophile Activation: The two N-H groups of the thiourea catalyst bind to an electron-withdrawing group on the electrophile (e.g., the oxygen atoms of a nitro group). This bidentate hydrogen bonding polarizes the electrophile and fixes its orientation within the catalyst's chiral environment. mdpi.com

Nucleophile Activation: Simultaneously, the basic amine site on the catalyst interacts with the acidic proton of the nucleophile, facilitating its deprotonation and generating a more potent nucleophilic species.

Stereocontrolled C-C Bond Formation: The activated nucleophile and electrophile are held in close proximity and with a specific spatial arrangement by the catalyst. This controlled orientation dictates the face from which the nucleophilic attack occurs, leading to the formation of the product with high enantioselectivity. researchgate.netlibretexts.org

Theoretical and experimental studies have confirmed that this cooperative network of non-covalent interactions is responsible for both the rate acceleration and the high degree of stereocontrol observed in these reactions. libretexts.orgnih.gov

A practical drawback of homogeneous organocatalysts, including thiourea derivatives, is the often-high catalyst loading required and the difficulty in separating the catalyst from the reaction product. To address this, various heterogenization and immobilization strategies have been developed to facilitate catalyst recovery and reuse.

Polymer Supports: Chiral thiourea catalysts have been grafted onto insoluble polymer backbones, such as polystyrene. researchgate.net The resulting heterogeneous catalyst can be easily removed by simple filtration and reused in subsequent reaction cycles.

Inorganic Supports: Immobilization onto solid inorganic supports like silica (B1680970) gel or mesoporous materials (e.g., SBA-15) provides robust, recyclable catalysts with high surface area. researchgate.net

Porous Organic Polymers (POPs): Integrating thiourea units directly into the framework of a porous organic polymer creates a highly active and exceptionally stable heterogeneous catalyst. These materials have shown high efficiency even at very low catalyst loadings and excellent recyclability. acs.org

Molecular Imprinting: Molecularly imprinted polymers (MIPs) can be designed to have cavities that specifically recognize and bind the thiourea catalyst. This allows for the selective capture and recovery of the catalyst from a reaction mixture using solid-phase extraction. acs.org

Solubility-Based Strategies: Catalysts can be tagged with moieties that alter their solubility properties. For example, attaching a hydrophobic anchor allows the catalyst to be soluble in the nonpolar reaction solvent but precipitate out upon addition of a polar solvent for easy recovery. nii.ac.jp Similarly, attaching a fullerene scaffold can render the catalyst insoluble for easy filtration. thieme-connect.com

Transition Metal Catalysis Involving this compound Ligands

The utility of this compound and its derivatives extends beyond organocatalysis. The presence of soft (sulfur) and hard (nitrogen) donor atoms makes them excellent ligands for a variety of transition metals. rsc.orgmdpi.commdpi.com The thiourea moiety can coordinate to metal centers in several ways, most commonly acting as a neutral, monodentate ligand through the sulfur atom or as an anionic, bidentate chelating ligand through both sulfur and a deprotonated nitrogen or oxygen atom (in acylthioureas). rsc.orgresearchgate.net

The coordination of a thiourea derivative to a metal center can lead to the formation of stable complexes with unique catalytic properties. nih.govksu.edu.tr For example, ruthenium(II) complexes bearing chiral acylthiourea ligands have been employed as effective catalysts for the enantioselective reduction of ketones. rsc.org In these systems, the thiourea ligand helps to create the chiral environment around the metal center, which is essential for achieving stereocontrol.

Furthermore, palladium complexes with thiourea ligands have been explored for reactions such as the aerobic oxidation of alcohols. hku.hk The ligand plays a crucial role in stabilizing the metal center and preventing the aggregation of palladium nanoparticles, thereby maintaining catalytic activity. hku.hk The diverse coordination chemistry of thioureas with metals like gold, silver, copper, and cobalt continues to be an active area of research, with potential applications in catalysis, materials science, and medicinal chemistry. researchgate.netnih.govutm.my

Application in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The performance of these catalytic systems is heavily reliant on the nature of the ligands coordinated to the palladium center. Thiourea derivatives have emerged as a promising class of ligands for these reactions due to their strong σ-donating ability, which facilitates the oxidative addition step in the catalytic cycle, and their steric bulk, which can promote the reductive elimination step.

While direct experimental data on the application of this compound in cross-coupling reactions is not extensively documented, its structural analogues have shown considerable promise. Bulky monothiourea-palladium complexes have demonstrated high activity and recyclability in Suzuki-Miyaura reactions, which couple aryl halides with boronic acids. organic-chemistry.org The catalytic cycle of the Suzuki-Miyaura reaction is depicted below.

Table 1: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) complex. |

| Transmetalation | The organoboron reagent transfers its organic group to the palladium center, forming an R-Pd-R' intermediate. |

| Reductive Elimination | The two organic groups couple and are eliminated from the palladium center, forming the desired product (R-R') and regenerating the Pd(0) catalyst. |

Similarly, palladium complexes of thiourea derivatives have been investigated as catalysts for the Heck reaction, which involves the coupling of aryl halides with alkenes, and the Sonogashira reaction, which couples aryl halides with terminal alkynes. scispace.comlibretexts.org The bulky nature of the this compound ligand could be particularly beneficial in these reactions by promoting the formation of the active monoligated palladium species.

Carbonylative Synthesis

Carbonylative coupling reactions are a powerful tool for the synthesis of carbonyl-containing compounds such as ketones, esters, and amides, by incorporating a molecule of carbon monoxide into an organic framework. rsc.org These reactions are typically catalyzed by transition metal complexes, with palladium being one of the most effective metals. The ligand coordinated to the metal center plays a crucial role in the efficiency and selectivity of these transformations.

The general mechanism for a palladium-catalyzed carbonylative cross-coupling reaction involves the oxidative addition of an organic halide to a Pd(0) species, followed by the migratory insertion of carbon monoxide into the palladium-carbon bond to form a Pd(II)-acyl complex. Subsequent reaction with a nucleophile leads to the formation of the carbonyl product and regeneration of the Pd(0) catalyst.

Thiourea-based ligands, with their ability to stabilize palladium in various oxidation states and influence the electronic properties of the metal center, are attractive candidates for facilitating carbonylative synthesis. While specific applications of this compound in this area have not been detailed in the literature, the fundamental principles of ligand design suggest its potential utility. The electron-rich nature of the ligand could enhance the rate of oxidative addition, while its steric bulk could influence the regioselectivity of CO insertion and subsequent nucleophilic attack.

Table 2: Key Steps in Palladium-Catalyzed Carbonylative Coupling

| Step | Description |

| Oxidative Addition | Pd(0) catalyst reacts with an organic halide (R-X). |

| CO Insertion | Carbon monoxide inserts into the R-Pd bond to form an acyl-palladium complex. |

| Nucleophilic Attack | A nucleophile (e.g., alcohol, amine, organometallic reagent) attacks the acyl carbon. |

| Reductive Elimination | The carbonyl-containing product is eliminated, regenerating the Pd(0) catalyst. |

Enantioselective Catalysis Mediated by Metal-Thiourea Complexes

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. chim.it While this compound is an achiral molecule, it can be employed as a ligand in the construction of chiral metal complexes for asymmetric catalysis. This can be achieved through several strategies, including the use of a chiral metal center, the incorporation of chiral co-ligands, or the formation of a chiral-at-metal complex where the arrangement of ligands around the metal center generates chirality. snnu.edu.cn

Thiourea derivatives have been extensively used as organocatalysts in a variety of enantioselective reactions, where they activate substrates through hydrogen bonding. nih.govnih.gov In the context of metal-mediated catalysis, chiral thiourea ligands can create a chiral environment around the metal ion, directing the approach of the substrate and leading to the preferential formation of one enantiomer.

For the achiral this compound, its utility in enantioselective catalysis would rely on its incorporation into a chiral catalytic system. For instance, it could serve as a ligand in a complex with a stereogenic metal center or be part of a catalytic system containing a separate chiral source. The bulky cyclohexylidene group could play a crucial role in transmitting the chiral information from the catalyst to the substrate. The development of such catalytic systems is an active area of research, with the potential to unlock new and efficient methods for the synthesis of enantiomerically pure compounds. researchgate.net

Mechanistic Investigations of in Vitro Biological Activity of Cyclohexylideneamino Thiourea and Analogues

Cellular Mechanism Studies

Thiourea (B124793) derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The underlying cellular mechanisms involve the induction of programmed cell death, modulation of cell viability, and interference with inflammatory signaling pathways.

Apoptosis, or programmed cell death, is a critical process for eliminating abnormal cells, and its induction is a key strategy in cancer therapy. acs.org Several studies have shown that thiourea analogues are potent inducers of apoptosis in cancer cells. For instance, certain 1,3-disubstituted thiourea derivatives have been shown to exert strong pro-apoptotic activity. nih.gov

In studies involving human colon cancer cell lines (SW480 and SW620) and a leukemia cell line (K-562), specific thiourea compounds demonstrated a significant ability to trigger apoptosis. nih.gov One notable derivative, a 3,4-dichlorophenyl substituted thiourea, was particularly effective, inducing late-stage apoptosis in 95-99% of colon cancer cells and 73% of leukemia cells. nih.gov Another analogue, a 4-CF3-phenyl substituted thiourea, also showed a very high percentage of late apoptotic cells (97%) in the primary colon cancer cell line SW480. nih.gov The pro-apoptotic effects of these compounds were often accompanied by an increase in the production of reactive oxygen species (ROS), which can further contribute to their anticancer properties. nih.gov

This table summarizes the percentage of cancer cells in late-stage apoptosis after treatment with various thiourea analogues, based on data from reference nih.gov.

Beyond inducing apoptosis, (Cyclohexylideneamino)thiourea analogues have been shown to directly impact the viability of cancer cells. Studies using the trypan blue exclusion test have confirmed that these compounds not only halt cell proliferation (cytostatic effect) but also actively kill cancer cells (cytotoxic effect). nih.gov

Treatment with these derivatives led to a significant reduction in the number of viable cancer cells, with decreases ranging from 20% to 93% in colon cancer lines. nih.gov The 3,4-dichlorophenyl analogue, for example, reduced the viability of SW480 and SW620 colon cancer cells by 48% and 58%, respectively. nih.gov Similarly, the 4-CF3-phenyl derivative was effective in reducing the viability of SW620 cells by 45%. nih.gov These findings indicate that thiourea compounds can effectively disrupt cellular pathways essential for cancer cell survival.

This table shows the cytotoxic effect of selected thiourea analogues on human colon cancer cell lines, as reported in reference nih.gov.